molecular formula C6H13NO2 B138140 2-Morpholinoethanol CAS No. 622-40-2

2-Morpholinoethanol

Cat. No.: B138140
CAS No.: 622-40-2
M. Wt: 131.17 g/mol
InChI Key: KKFDCBRMNNSAAW-UHFFFAOYSA-N
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Description

2-Morpholinoethanol is a chemical compound with the molecular formula C6H13NO2. It is a primary alcohol where one of the methyl hydrogens in ethanol is replaced by a morpholin-4-yl group. This compound is a transparent, colorless to yellow liquid and is known for its use as an intermediate in organic chemical synthesis .

Scientific Research Applications

Safety and Hazards

2-Morpholinoethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear suitable protective clothing, gloves, and eye/face protection .

Mechanism of Action

Target of Action

2-Morpholinoethanol is a potent inhibitor of the enzyme nitric oxide synthase . This enzyme plays a crucial role in the synthesis of nitric oxide, a molecule that regulates many physiological processes such as inflammation and blood flow .

Mode of Action

As an inhibitor of nitric oxide synthase, this compound interacts with the enzyme and prevents it from synthesizing nitric oxide . This interaction and the resulting decrease in nitric oxide production can lead to changes in physiological processes regulated by nitric oxide.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting nitric oxide synthase, this compound disrupts this pathway, leading to a decrease in nitric oxide levels. The downstream effects of this disruption can include changes in inflammation and blood flow, among other physiological processes.

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary molecular effect of this compound’s action is the inhibition of nitric oxide synthase and the subsequent decrease in nitric oxide production . On a cellular level, this can lead to changes in processes regulated by nitric oxide, such as inflammation and blood flow. Additionally, this compound has been shown to induce repair in rat hepatocyte primary culture/DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinoethanol can be synthesized through the reaction of morpholine with ethylene oxide. The process involves passing ethylene oxide gas into morpholine while maintaining the temperature below 20°C. After the reaction is complete, the mixture is heated to remove water, and the remaining liquid is distilled under reduced pressure to collect this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(2-Hydroxyethyl)morpholine
  • 2-Morpholinoethanamine
  • 4-(2-Chloroethyl)morpholine

Comparison: 2-Morpholinoethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it has a broader spectrum of biological activities and is more versatile in organic synthesis .

Properties

IUPAC Name

2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDCBRMNNSAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022090
Record name 4-(2-Hydroxyethyl)morpholine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Morpholineethanol
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CAS No.

622-40-2
Record name 4-Morpholineethanol
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Record name 2-Morpholinoethanol
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Record name 2-Morpholinoethanol
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Record name 4-Morpholineethanol
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Record name 4-(2-Hydroxyethyl)morpholine
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Record name 2-morpholinoethanol
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Record name 2-MORPHOLINOETHANOL
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromoethanol (27.9 g, 223 mmol), morpholine (40 g, 459 mmol) and K2CO3 (48.4 g, 350 mmol) in CH3CN (30 mL) was refluxed for 3 h. The mixture was then cooled to rt and filtered. The filtrate was concentrated in vacuo to give the title compound as a yellow solid (24.40 g, 83%), which was used for next step without further purification.
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A 22 ml stainless steel Parr bomb reactor was charged with 5.5 g ethylene glycol (88.6 mmol), 1.0 g morpholine (11.5 mmol), 42 mg RuCl3 ×H2O(1.7×10-4 mol) 0.52 g N-methylpyrrolidone (as internal standard) and a magnetic stirring bar in a nitrogen-filled glove box. The bomb was sealed and placed in a previously-heated oil bath with stirring. After heating for 2.5 h at 150° C. the reactor pressure was 20 psig. At this point, the bomb was cooled to room temperature at which point the pressure stood at 6 psig. The reactor was vented, opened, and the contents analyzed by GLC. The conversion of morpholine was 100% with yields of hydroxyethylmorpholine and bismorpholinoethane being 17% and 79%, respectively (r=0.82).
[Compound]
Name
stainless steel
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The procedure of Example 1 was repeated using a catalyst system consisting of 39 mg RuCl3 ×H2O (43.1% Ru, 1.7×10-4 mol Ru) and 226 mg PPh3 (8.6×10-4 mol). In this run, the maximum reaction pressure was 71 psig which, on cooling to room temperature. dropped to 27 psig. Analysis of reaction products showed 100% conversion of morpholine with yields of hydroxyethylmorpholine and bismorpholinoethane being 87% and 7%, respectively.
[Compound]
Name
RuCl3
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
0.00017 mol
Type
reactant
Reaction Step Two
Name
Quantity
226 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 22 ml stainless steel Parr bomb reactor was charged with 5.5 g ethylene glycol (88.6 mol), 1.01 g morpholine (11.5 mol), 130 mg RuCl3 (PPh3)3 (1.3×10-4 mol) 250 mg PPh3 (9.5×10-4 mol) 0.52 g N-methylpyrrolidinone (as internal standard) and a magnetic stirring bar in a nitrogen-filled glove box. The bomb was sealed and placed in a previously-heated oil bath with stirring. After heating for 2.5 h at 180° C., the reactor pressure was 44 psig. At this point, the bomb was cooled to room temperature at which point the pressure stood at 17 psig. The reactor was vented, opened and the contents analyzed by GLC. The analysis showed that all of the morpholine had reacted to give 1.42 g hydroxyethylmorpholine (93% yield) and 0.04 g bismorpholinoethane (3% yield).
[Compound]
Name
stainless steel
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3 (PPh3)3
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Morpholinoethanol
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Customer
Q & A

Q1: What is the primary application of 2-Morpholinoethanol in the context of these research papers?

A1: this compound serves as a crucial reagent in the synthesis of mycophenolate mofetil (MMF) [, , , ]. MMF is an immunosuppressant drug, and this compound acts as the esterifying alcohol, reacting with mycophenolic acid to form the final MMF molecule.

Q2: Are there any advantages to using this compound in the synthesis of MMF compared to other methods?

A2: Yes, research indicates several advantages. Utilizing this compound in MMF synthesis, particularly under optimized conditions with butyl ether as a solvent and 1-ethyl-3-methylimidazolium bromide for purification, leads to a more efficient process []. This method results in shorter reaction times, higher product purity (99%), impressive yields (84%), and reduced costs compared to some alternative synthetic routes.

Q3: Beyond MMF synthesis, how else does this compound interact with metals?

A3: this compound exhibits coordination behavior with various metal ions. Studies have shown its ability to form complexes with cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) []. In these complexes, this compound can act as a unidentate ligand, binding through its nitrogen atom, or as a bidentate ligand, coordinating through both nitrogen and oxygen atoms.

Q4: Can you elaborate on the reaction conditions used for synthesizing mycophenolate mofetil with this compound?

A4: Certainly. Several research papers highlight specific reaction parameters [, , , ]. One optimized method involves reacting mycophenolic acid with a slight excess of this compound in butyl ether under a nitrogen atmosphere []. This reaction proceeds with azeotropic water removal. Another approach utilizes a lipase enzyme from Candida antarctica (CALB) to catalyze the transesterification of ethyl mycophenolate with this compound in toluene []. This enzymatic method demonstrates high selectivity for the desired esterification, leaving other functional groups on the mycophenolic acid molecule untouched.

Q5: What are the implications of the different coordination modes of this compound?

A5: The varying coordination behavior of this compound significantly influences the properties and structures of the resulting metal complexes []. For instance, in mercury(II) complexes, this compound coordinates solely through the nitrogen atom, leading to ionic complexes. Conversely, with other metals like cobalt(II), nickel(II), and copper(II), it behaves as a bidentate ligand, potentially contributing to the formation of six-coordinate complexes around these metal centers.

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